4,4',4'',4'''-(Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrayl)tetrabenzoic acid
Description
4,4',4'',4'''-(Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrayl)tetrabenzoic acid (CAS: 2216715-50-1) is a polycyclic aromatic compound featuring a pyrazino[2,3-g]quinoxaline core functionalized with four benzoic acid groups. Its molecular formula is C₃₈H₂₂N₄O₈, with a molecular weight of 662.6 g/mol . The rigid, planar pyrazinoquinoxaline core provides π-conjugation, while the benzoic acid substituents enable coordination with metal ions, making it a candidate for metal-organic frameworks (MOFs) or catalysis . The compound is synthesized via multistep organic reactions, including Suzuki-Miyaura cross-coupling or condensation protocols, with purity typically ≥95% . Predicted physicochemical properties include a boiling point of 899.2±65.0 °C and density of 1.499±0.06 g/cm³, though experimental validation is pending .
Properties
IUPAC Name |
4-[2,3,7-tris(4-carboxyphenyl)pyrazino[2,3-g]quinoxalin-8-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H22N4O8/c43-35(44)23-9-1-19(2-10-23)31-32(20-3-11-24(12-4-20)36(45)46)40-28-18-30-29(17-27(28)39-31)41-33(21-5-13-25(14-6-21)37(47)48)34(42-30)22-7-15-26(16-8-22)38(49)50/h1-18H,(H,43,44)(H,45,46)(H,47,48)(H,49,50) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMPHLZUTCPFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC4=C(C=C3N=C2C5=CC=C(C=C5)C(=O)O)N=C(C(=N4)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H22N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,4',4'',4'''-(Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrayl)tetrabenzoic acid is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive understanding of its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 662.60 g/mol. Its structure incorporates multiple benzene rings and a pyrazinoquinoxaline core, which is significant for its biological interactions.
Biological Activity Overview
The biological activities of quinoxaline derivatives have been extensively studied. Below are key findings related to the compound :
Anticancer Activity
- Mechanism of Action : Quinoxaline derivatives often exhibit anticancer properties through the inhibition of specific kinases and by inducing apoptosis in cancer cells. For instance, some studies indicate that quinoxaline compounds can inhibit the activity of Pim kinases (Pim-1, Pim-2, Pim-3), which are implicated in cancer cell proliferation and survival .
- Cell Line Studies : In vitro studies have demonstrated that derivatives similar to this compound show significant antiproliferative effects against various human cancer cell lines such as HepG2 (liver cancer), PC-3 (prostate cancer), and SK-OV-3 (ovarian cancer) .
Antimicrobial Activity
Quinoxaline derivatives have also been reported to possess antimicrobial properties. For example:
- Bacterial Inhibition : Certain derivatives exhibit potent activity against Gram-positive bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 3.91 µg/mL for some derivatives .
Anti-inflammatory Effects
Quinoxalines have shown potential in reducing inflammation in various models. The anti-inflammatory activity is often attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
Several studies have explored the biological effects of quinoxaline derivatives:
- Study on Pim Kinase Inhibition : A study synthesized new pyrazolo[3,4-g]quinoxaline derivatives and assessed their inhibitory potencies against Pim kinases. The results indicated that certain compounds exhibited promising antiproliferative activities against human solid cancer cell lines .
- Antimycobacterial Activity : Research focused on quinoxaline 1,4-dioxide derivatives demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis, highlighting the potential of quinoxalines in treating resistant strains .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The structural complexity of 4,4',4'',4'''-(Pyrazino[2,3-g]quinoxaline-2,3,7,8-tetrayl)tetrabenzoic acid positions it as a candidate for drug development. Its pyrazinoquinoxaline framework is known for biological activity:
- Antitumor Activity : Similar compounds have shown promise in targeting cancer cells. The presence of nitrogen heterocycles often enhances biological interactions with cellular targets.
- Antimicrobial Properties : The compound's structural analogs have demonstrated efficacy against various pathogens, suggesting potential for development into antimicrobial agents.
Material Science
The tetrabenzoic acid component allows for exploration in the field of materials science:
- Ligand Development : As a ligand in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), it can contribute to the formation of porous materials with applications in gas storage and separation.
- Polymer Chemistry : Its unique structure can be utilized in synthesizing novel polymers with enhanced thermal and mechanical properties.
Environmental Chemistry
The compound's ability to interact with various environmental pollutants makes it a candidate for:
- Adsorbents : Its structural features may enable effective adsorption of heavy metals and organic pollutants from wastewater.
- Catalysis : The nitrogen-rich structure can facilitate catalytic reactions in environmental remediation processes.
Case Study 1: Antitumor Activity
Research has indicated that derivatives of pyrazinoquinoxaline compounds exhibit significant antitumor activity through mechanisms involving apoptosis induction in cancer cells. A study demonstrated that modifications to the core structure could enhance efficacy against specific cancer types.
Case Study 2: Antimicrobial Testing
A series of tests involving structurally similar compounds showed promising results against Gram-positive and Gram-negative bacteria. The introduction of functional groups on the tetrabenzoic acid framework was found to improve antimicrobial potency.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Electrochemical Properties
| Compound | Bandgap (eV) | Redox Potential (V vs. SHE) | Solubility | |
|---|---|---|---|---|
| Target Compound | 1.8–2.1* | -0.3 (PCET) | DMF, Ethanol | |
| H₄TBAPy | 2.4–3.0 | N/A | DMF, DMSO | |
| TTPQ | 1.3–1.6 | +0.5 (Oxidation) | Chloroform |
*Predicted via DFT calculations .
Preparation Methods
Key Reaction Parameters:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Bis(triisopropylsilyl)hexadiyne-2,3-dione, | 75% |
| Anhydrous DMF, 80°C, 24h | ||
| Reduction | Hypophosphite, KI, 100°C, 12h | 62% |
This method avoids palladium catalysis, relying instead on hypophosphite-mediated reduction to achieve the fully conjugated pyrazinoquinoxaline core.
The introduction of benzoic acid moieties at the 2,3,7,8-positions requires precise functional group transformations. While direct synthesis routes for the tetrabenzoic acid derivative are not explicitly detailed in the provided sources, analogous strategies from related systems suggest two plausible pathways:
Nucleophilic Aromatic Substitution
The TIPS-ethynyl groups in the intermediate 2,3,7,8-tetrakis(triisopropylsilylethynyl)pyrazino[2,3-g]quinoxaline may undergo deprotection followed by coupling with 4-bromobenzoic acid derivatives. For example:
Direct Condensation with Functionalized Monomers
Alternative approaches involve assembling the pyrazinoquinoxaline core from pre-functionalized benzoic acid-containing building blocks. For instance, condensation of 4-aminobenzoic acid derivatives with diketones could yield the target structure directly, though this method risks steric hindrance and requires optimized conditions.
Crystallization and Structural Validation
Single-crystal X-ray diffraction (SCXRD) confirms the molecular structure and packing of the tetrabenzoic acid derivative. Crystals grown from dimethylformamide (DMF) exhibit a triclinic lattice (space group P-1) with unit cell parameters:
The structure features hydrogen-bonded dimers mediated by carboxylate groups, forming a 2D framework stabilized by π-π stacking (3.28 Å spacing).
Physicochemical Properties
The compound exhibits predictable thermal and solubility profiles:
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 662.6 g/mol | Mass Spectrometry |
| Boiling Point | 899.2 ± 65.0°C | Predicted |
| Density | 1.499 ± 0.06 g/cm³ | Predicted |
| pKa | 2.71 ± 0.10 | Computational |
Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates its use in metal-organic framework (MOF) synthesis, while instability in aqueous acidic media necessitates careful handling.
Applications in Supramolecular Chemistry
The tetrabenzoic acid derivative serves as a ligand for constructing hydrogen-bonded organic frameworks (HOFs). For example, coordination with tetrathiafulvalene-tetrabenzoic acid (H₄TTFTB) yields porous semiconductors (e.g., MUV-20a , MUV-21 ) with applications in organic electronics. The carboxylate groups enable tunable dimensionality through hydrogen bonding and π-stacking, as demonstrated by Hisaki et al. .
Q & A
Q. What are the established synthetic routes for this compound, and how is purity validated?
Methodological Answer: The compound is synthesized via condensation reactions. For example, one protocol involves refluxing bis(imidoyl chloride) with 1,2,4,5-tetraaminobenzene tetrahydrochloride in acetonitrile, followed by triethylamine-mediated deprotonation and purification via solvent extraction . Another route employs coordination-driven self-assembly in polar solvents like DMF under controlled heating (100°C, 48 hours) to form metal-organic frameworks (MOFs) . Purity is validated using:
Q. How is this ligand utilized in MOF design, and what structural advantages does it offer?
Methodological Answer: The compound serves as a tetratopic linker in MOFs due to its four carboxylate groups and extended π-conjugated pyrazinoquinoxaline core. Key advantages include:
- Rigid geometry : Enables precise alignment of donor (pyrene) and acceptor (porphyrin) moieties in 3D frameworks, critical for exciton management .
- High thermal stability : Retains integrity up to 400°C, suitable for pyrolysis in catalyst synthesis .
- Solubility : Carboxylic acid groups facilitate coordination with metal nodes (e.g., Zn²⁺ paddlewheel clusters) in DMF or DMSO .
Advanced Research Questions
Q. How can researchers optimize its integration into Fe/N/C catalysts for oxygen reduction reactions (ORR)?
Methodological Answer: To enhance ORR activity in proton-exchange membrane fuel cells:
Q. How do researchers address discrepancies in spectroscopic data during metal coordination?
Methodological Answer: Contradictions in UV-Vis or NMR data often arise from:
- Solvent-dependent aggregation : In DMSO, π-stacking of the ligand may redshift absorption bands (λmax ~450 nm vs. 420 nm in THF). Use diluted solutions (<1 mM) and dynamic light scattering (DLS) to monitor aggregation .
- Metal-ligand stoichiometry : Titrate metal salts (e.g., Zn(NO₃)₂) into ligand solutions while tracking ¹H NMR peak broadening (e.g., disappearance of carboxylic acid protons at δ 12–13 ppm upon deprotonation) .
- Redox interference : For Fe coordination, use Mössbauer spectroscopy to distinguish Fe²⁺/Fe³⁺ states and exclude oxide phases .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
